![molecular formula C9H8N2O5S B2969158 {[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid CAS No. 855991-65-0](/img/structure/B2969158.png)
{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, “{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid”, is a unique chemical with the molecular formula C9H7NO5S . It’s important to note that this product is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H7NO5S . It’s derived from the 1,2-benzisothiazol-3-yl group, which is a common structural motif in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.220 . It’s also noted that the compound is a solid .科学研究应用
DMBT-AA has been used in a wide variety of scientific research applications, including studies of cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of oxidative stress and to evaluate the effects of various drugs on cell growth and metabolism. Additionally, DMBT-AA has been used to study the effects of various hormones on cell growth and metabolism.
作用机制
The exact mechanism of action of DMBT-AA is not yet fully understood. However, it is believed that DMBT-AA acts as an inhibitor of protein kinases and may also act as an antioxidant. Additionally, DMBT-AA may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Studies have shown that DMBT-AA has a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, DMBT-AA has been shown to inhibit the activity of certain protein kinases, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). Furthermore, DMBT-AA has been shown to reduce cell proliferation, induce apoptosis, and modulate gene expression.
实验室实验的优点和局限性
The major advantage of using DMBT-AA in laboratory experiments is that it is an inexpensive and easily obtained compound. Additionally, it has a wide range of biological activities, making it an attractive compound for a variety of research applications. However, there are some limitations to using DMBT-AA in laboratory experiments. For example, it is not very stable and may degrade over time. Additionally, it is not very soluble in water and may require the use of solvents for successful experiments.
未来方向
Despite its wide range of applications, there is still much to be learned about the biochemical and physiological effects of DMBT-AA. Future research should focus on further elucidating the mechanism of action of DMBT-AA and exploring its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the safety and efficacy of DMBT-AA for various clinical applications. Finally, research should also focus on developing new synthetic methods for the production of DMBT-AA.
合成方法
DMBT-AA is synthesized through a multi-step process, beginning with the reaction of 2,2-dimethylbenzothiazole with ethylene glycol in the presence of sodium hydroxide. This reaction produces 2,2-dimethylbenzothiazol-7-yloxyacetic acid, which is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces {[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid2,2-dimethyl-7-benzothiazolyl-aminooxyacetic acid (DMBT-AA).
属性
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c12-8(13)5-16-10-9-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWWINDGLZRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969075.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)
![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)
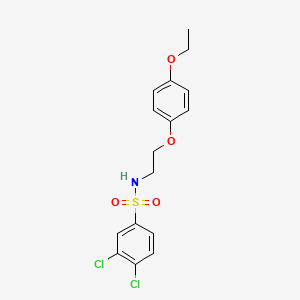
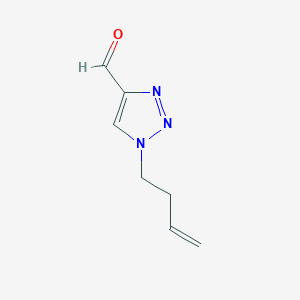

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2969086.png)
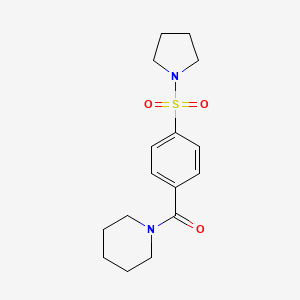
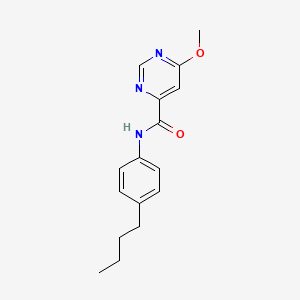
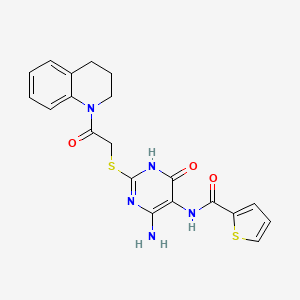
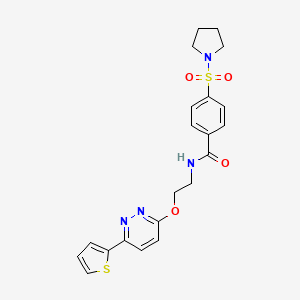

![5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2969096.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2969098.png)